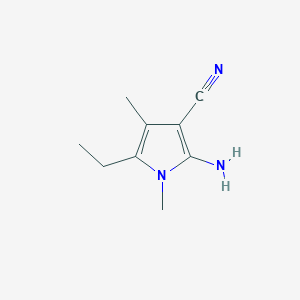
2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine and a nitrile source. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce various amine-substituted pyrroles.
科学研究应用
2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of 2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
相似化合物的比较
Similar Compounds
- 2,5-Dimethyl-1H-pyrrole-3-carbonitrile
- 2,4-Dimethyl-1H-pyrrole
- 3-Ethyl-2,4-dimethylpyrrole
Uniqueness
2-Amino-5-ethyl-1,4-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both amino and nitrile functional groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the synthesis of novel derivatives with specific properties and applications.
属性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-amino-5-ethyl-1,4-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H13N3/c1-4-8-6(2)7(5-10)9(11)12(8)3/h4,11H2,1-3H3 |
InChI 键 |
BCCMIZNXUPPXFX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(N1C)N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


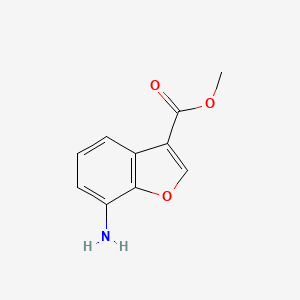
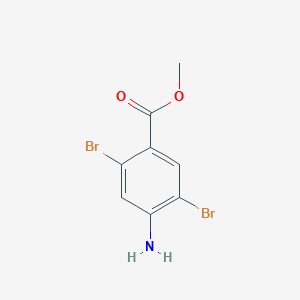
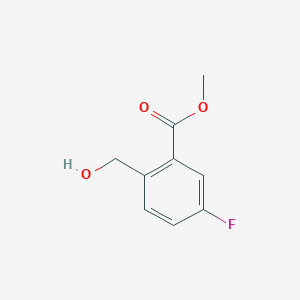
![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)
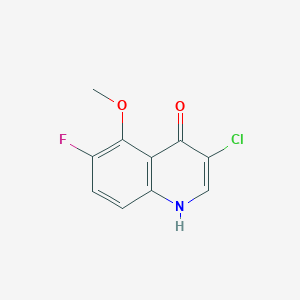
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
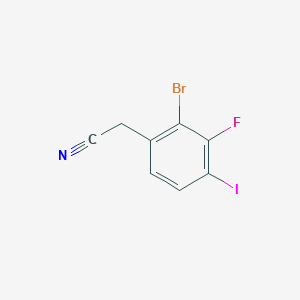
![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)

![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
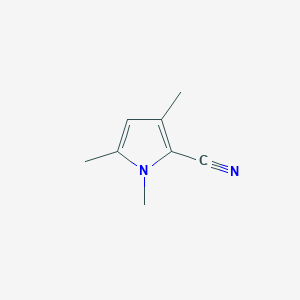
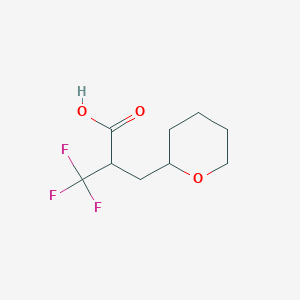
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)

